molecular formula C4H8N4O B2821806 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine CAS No. 1428960-88-6

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B2821806
CAS No.: 1428960-88-6
M. Wt: 128.135
InChI Key: GQHPEGRGFVYWKA-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It belongs to the 1,2,3-triazole family, a class of heterocyclic rings known for their stability, ability to form hydrogen bonds, and role as bioisosteres for amide and other functional groups . These properties make 1,2,3-triazoles valuable scaffolds in drug discovery for creating molecules that can interact with biological targets . Although specific biological data for this compound is not widely published, its structure suggests potential as a versatile building block for developing pharmacologically active molecules. Researchers utilize such triazole cores in the design and optimization of compounds for various applications. For instance, 1,2,3-triazole derivatives have been explored as potent agonists for central nervous system targets like the GPR88 receptor , as inhibitors for enzymes such as α-glucosidase , and as investigational anticancer agents . The compound's structure, featuring a methoxymethyl group and an amine, provides handles for further chemical modification, allowing for the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the buyer to determine suitability for their specific research application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methoxymethyl)triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-9-3-8-2-4(5)6-7-8/h2H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPEGRGFVYWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

De Novo Synthesis Approaches to the 1H-1,2,3-Triazole Core

The formation of the 1,2,3-triazole ring is most prominently achieved through the cycloaddition of an azide (B81097) and an alkyne. While the thermal version of this reaction has been known for over a century, the development of metal-catalyzed variants has revolutionized the synthesis of these heterocyles, offering exceptional control over regioselectivity and reaction conditions. nih.govwikipedia.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgrsc.org It is a prime example of a "click" reaction, a concept that describes reactions with high yields, stereospecificity, and broad functional group tolerance, which are conducted under mild conditions. organic-chemistry.org Unlike the uncatalyzed thermal reaction that often yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction exclusively produces the 1,4-disubstituted product. nih.govorganic-chemistry.org This high regioselectivity makes it the most logical and efficient pathway for constructing the core of 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine from precursors like (methoxymethyl)azide and a suitable 2-aminoalkyne derivative.

The remarkable 1,4-regioselectivity of the CuAAC is a direct result of its reaction mechanism, which is fundamentally different from the concerted pathway of the thermal Huisgen 1,3-dipolar cycloaddition. wikipedia.org Extensive mechanistic studies, including density functional theory (DFT) calculations, have shown that the CuAAC reaction proceeds through a stepwise pathway. nih.govresearchgate.net

The catalytic cycle is initiated by the coordination of a copper(I) ion to the terminal alkyne. nih.gov This coordination significantly increases the acidity of the terminal alkyne proton, facilitating the formation of a copper(I) acetylide intermediate, often involving a second copper atom to form a dinuclear copper acetylide complex. nih.govresearchgate.netnih.gov This complex then reacts with the azide. The coordination of the azide to the copper center activates both reactants, leading to the formation of a six-membered copper-containing intermediate. nih.gov Subsequent cyclization and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. wikipedia.org The preference for the 1,4-isomer is explained by the favorable two-center interaction between the most nucleophilic carbon of the copper acetylide and the terminal, electrophilic nitrogen of the azide. nih.govrsc.org This polar, stepwise mechanism has a significantly lower activation energy barrier for the formation of the 1,4-regioisomer compared to the 1,5-isomer, accounting for the reaction's high rate (accelerations of 10⁷ to 10⁸ over the uncatalyzed reaction) and specificity. organic-chemistry.orgnsf.gov

While the CuAAC reaction can proceed without ligands, their inclusion significantly improves the reaction's efficiency and reliability. The active catalyst is the copper(I) ion, which is prone to disproportionation and oxidation to the inactive copper(II) state, especially in aqueous or aerobic conditions. wikipedia.org Nitrogen-based ligands play a crucial role in stabilizing the Cu(I) oxidation state, thereby maintaining the catalyst's activity throughout the reaction. nih.gov

Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that accelerates the reaction and protects the copper(I) catalyst from undesirable side reactions. mdpi.com The ligand's structure allows it to chelate the copper ion, enhancing its catalytic activity. The choice of ligand can have a profound impact on the reaction kinetics and outcome. nih.govnih.gov For instance, the rate and chemoselectivity of the cycloaddition can be strongly dependent on the nature of the amine ligand used in conjunction with the copper(I) iodide catalyst. nih.gov

Table 1: Effect of Various Ligands on CuAAC Reactions
LigandKey FeatureImpact on ReactionReference
Tris(benzyltriazolylmethyl)amine (TBTA)Polydentate N-donorAccelerates reaction, protects Cu(I) from oxidation and disproportionation. wikipedia.orgmdpi.com
Bathophenanthroline disulfonateWater-soluble N-donorEffective for bioconjugation in aqueous media; catalytic effect can be suppressed by excess ligand. acs.org
PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine)Amine ligandStabilizes Cu(I) oxidation state, enhancing solubility and preventing disproportionation. nih.gov
N-Heterocyclic Carbenes (NHCs)Strong σ-donor ligandsCan be highly effective, particularly for sterically hindered substrates. organic-chemistry.orgnih.gov

The most common catalyst system for CuAAC involves the in situ generation of copper(I) from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. wikipedia.orgnih.gov This method is experimentally simple and avoids the need to handle potentially unstable copper(I) salts. Other sources of copper(I), like cuprous bromide (CuBr) or iodide (CuI), are also effective. wikipedia.orgnih.gov To improve sustainability and simplify product purification, significant research has focused on developing heterogeneous copper catalysts, which can be easily separated from the reaction mixture and recycled. nih.gov

A major advancement in optimizing reaction conditions has been the application of microwave irradiation. Microwave-assisted CuAAC reactions often exhibit dramatic rate enhancements, reducing reaction times from many hours to mere minutes. nih.govresearchgate.net This technique not only accelerates the synthesis but can also lead to higher yields and cleaner reaction profiles compared to conventional heating. nih.govunito.it The optimization of microwave parameters, such as temperature and irradiation time, is crucial for achieving the best results. For example, in the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, an optimal yield was achieved at 80 °C. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted CuAAC
ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHours to daysMinutes nih.govresearchgate.netunito.it
YieldsGood to excellentOften higher than conventional methods nih.gov
ConditionsRequires sustained heatingRapid, efficient heating nih.gov
Side ReactionsMore prevalent with longer reaction timesOften minimized due to short reaction times unito.it

While copper catalysis dominates the synthesis of 1,4-disubstituted triazoles, other metals offer complementary regioselectivity. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the most significant alternative, providing exclusive access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This distinct regiochemical outcome stems from a different mechanism, which is believed to proceed through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the product. organic-chemistry.orgnih.govorganic-chemistry.org

Effective catalysts for RuAAC are typically pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes. organic-chemistry.orgnih.gov A key advantage of the RuAAC reaction over CuAAC is its ability to engage both terminal and internal alkynes, enabling the synthesis of fully substituted 1,2,3-triazoles. acs.orgnih.gov

Beyond copper and ruthenium, other metals have been explored for catalyzing azide-alkyne cycloadditions, although none have achieved the same level of utility. Silver(I) has been shown to catalyze the formation of 1,4-triazoles, similar to copper. wikipedia.org Catalysts based on iridium, gold, nickel, and zinc have also been reported, sometimes offering unique reactivity or substrate scope. researchgate.net

The original Huisgen 1,3-dipolar cycloaddition is a catalyst-free thermal reaction between an azide and an alkyne. wikipedia.orgorganic-chemistry.org This reaction is a concerted [3+2] cycloaddition. However, it generally suffers from several drawbacks that limit its application in targeted synthesis. The reaction often requires high temperatures and prolonged heating, and most critically, it lacks regioselectivity when using unsymmetrical alkynes, typically resulting in a roughly 1:1 mixture of the 1,4- and 1,5-disubstituted triazole isomers. organic-chemistry.orgrsc.orgnih.gov

Despite these limitations, the catalyst-free approach can be viable and even regioselective under specific circumstances. For instance, the use of highly electron-deficient alkynes or alkenes can promote the reaction under milder conditions. scielo.br In some cases, the electronic and steric properties of the substrates themselves can direct the regioselectivity of the cycloaddition without the need for a metal catalyst. acs.org For the synthesis of a specific 1,4-disubstituted triazole like this compound, however, the lack of reliable regiochemical control makes the thermal Huisgen cycloaddition a far less desirable strategy than the CuAAC reaction. organic-chemistry.org

Cascade and Multicomponent Reactions for Triazole Ring Formation

One-pot multicomponent routes are particularly valuable for generating 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov For instance, a reaction involving primary amines, 1,3-dicarbonyl compounds, and tosyl azide can yield highly substituted triazoles through a cycloaddition process. beilstein-journals.orgnih.gov While not directly producing the target compound, these methods establish the foundational triazole ring that can be further functionalized. Non-alkyne substrates, such as carbonyl compounds, have also been successfully employed in constructing functionalized triazoles. bit.edu.cn

Silver-catalyzed cascade cyclization represents another powerful strategy. For example, the reaction of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes can lead to complex fused triazole systems through a condensation and amination cyclization cascade. nih.gov Such strategies highlight the versatility of cascade reactions in building diverse triazole-containing molecular architectures.

Introduction of the Methoxymethyl Moiety at N1

The introduction of a methoxymethyl (MOM) group at the N1 position of the triazole ring is a critical step in the synthesis of the target compound. This can be achieved through several methods, including direct alkylation or by using the MOM group as a protective moiety.

Alkylation of the 1,2,3-triazole ring can theoretically occur at any of the three nitrogen atoms, leading to a mixture of regioisomers. uzhnu.edu.ua However, N1 alkylation is often favored due to higher electron density at this position. researchgate.net The regioselectivity of alkylation can be influenced by the substituents already present on the triazole ring. For instance, 4,5-disubstituted triazoles tend to direct alkylation to the N2 position due to steric hindrance. researchgate.net

In the case of 4-bromo-NH-1,2,3-triazoles, reaction with alkyl halides in the presence of a base like potassium carbonate in DMF has been shown to selectively produce 2-substituted products. organic-chemistry.org This highlights the importance of the existing substitution pattern in directing the outcome of N-alkylation. For the synthesis of this compound, careful selection of the triazole precursor and reaction conditions is necessary to favor N1 substitution.

The methoxymethyl (MOM) group is commonly used as a protecting group for hydroxyl and amino functionalities in organic synthesis. adichemistry.com It is typically introduced using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org The MOM group is stable under a range of conditions but can be readily cleaved by acid hydrolysis. adichemistry.comwikipedia.org

While primarily used for protecting other functional groups, the strategies for introducing MOM ethers can be adapted for the N-functionalization of triazoles. The reaction of an N-anionic triazole derivative with MOMCl can lead to the desired N-methoxymethylated product. nih.gov This approach has been successfully used in the synthesis of N-MOM pyrimidine (B1678525) derivatives. nih.gov

Direct N-functionalization of triazoles offers a more direct route to the desired product. Acid-catalyzed reactions of NH-1,2,3-triazoles with alcohols have been developed for the synthesis of N-alkylated 1,2,3-triazoles. researchgate.net This method provides a straightforward approach, though regioselectivity can be influenced by both electronic effects and steric hindrance of the triazole substrate. researchgate.net

Introduction of the Amine Moiety at C4

The final key structural feature of the target compound is the amine group at the C4 position of the triazole ring. This is typically introduced through amination of a suitable triazole precursor.

A common strategy for introducing an amino group at the C4 position involves the amination of a C4-functionalized triazole, such as a 4-halotriazole. For example, a copper-catalyzed amination reaction can be employed. The reaction of a triazole iodonium (B1229267) salt with an amine, such as morpholine, in the presence of a copper catalyst and a base affords the corresponding 4-aminotriazole derivative. researchgate.net This methodology provides a versatile route to a range of 4-aminotriazoles.

The synthesis of 4-amino-1,2,3-triazoles can also be achieved through a divergent approach involving the copper-catalyzed cycloaddition of organic azides with alkynyliodonium salts, followed by a copper-catalyzed triazole-amine coupling. researchgate.net This two-step, one-pot procedure allows for the efficient construction of the 4-aminotriazole scaffold.

Functional Group Transformations to Yield the C4-Amine

The introduction of the amine group at the C4 position of the 1,2,3-triazole ring is typically achieved through the transformation of a precursor functional group that is already incorporated into the triazole scaffold. This multi-step approach is often preferred over the direct use of an amino-alkyne in cycloaddition, as the free amine can interfere with the copper catalyst. The most common strategy involves the reduction of a 4-nitro-1,2,3-triazole intermediate.

The synthetic pathway commences with the CuAAC reaction between methoxymethyl azide and an alkyne bearing a nitro group, such as 3-nitro-1-propyne. This reaction selectively produces the intermediate compound, 1-(methoxymethyl)-4-nitro-1H-1,2,3-triazole. The nitro group is an ideal precursor due to its stability under the cycloaddition conditions and the relative ease with which it can be reduced to an amine.

The subsequent reduction of the 4-nitro group to the 4-amine is a critical functional group transformation. This can be accomplished using a variety of standard reducing agents. Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Other chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄) can also be effectively utilized. The choice of reducing agent can depend on the presence of other functional groups in the molecule and desired reaction conditions. The high yields and chemoselectivity of these reduction methods make the nitro-to-amine transformation a robust strategy for synthesizing 4-amino-1,2,3-triazoles. nih.govorganic-chemistry.org

Precursor CompoundTransformationReagents/ConditionsProduct
1-(Methoxymethyl)-4-nitro-1H-1,2,3-triazoleReductionH₂, Pd/C, EthanolThis compound
1-(Methoxymethyl)-4-nitro-1H-1,2,3-triazoleReductionSnCl₂·2H₂O, HCl, EthanolThis compound
1-(Methoxymethyl)-4-azido-1H-1,2,3-triazoleReductionH₂, Pd/C or LiAlH₄This compound

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound is fundamentally governed by regioselectivity. The 1,3-dipolar cycloaddition between an azide and a terminal alkyne can theoretically yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.

The thermal Huisgen 1,3-dipolar cycloaddition, while foundational, typically requires high temperatures and results in a mixture of both 1,4- and 1,5-isomers, leading to low yields of the desired product and difficult purification processes. thieme-connect.de

To overcome this limitation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the method of choice. nih.gov This reaction, a cornerstone of "click chemistry," exhibits exceptionally high regioselectivity, almost exclusively affording the 1,4-disubstituted isomer. bohrium.comthieme-connect.de The mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with the azide. This coordination to the copper catalyst orchestrates the cycloaddition in a stepwise manner that overwhelmingly favors the formation of the 1,4-regioisomer. tdl.org In contrast, ruthenium-catalyzed cycloadditions (RuAAC) are known to selectively yield the 1,5-disubstituted isomer, highlighting the critical role of the metal catalyst in directing the regiochemical outcome. nih.govbohrium.com

Stereoselectivity is not a factor in the synthesis of the achiral target compound. However, it is noteworthy that the CuAAC reaction is known to be stereospecific. If chiral centers are present in either the azide or alkyne starting materials, their stereochemical integrity is typically retained throughout the reaction, proceeding with no racemization. nih.gov

Reaction TypeCatalystRegioselectivityKey Features
Huisgen CycloadditionThermalLow (Mixture of 1,4 and 1,5 isomers)High temperature, low yield, separation required. thieme-connect.de
CuAAC ("Click" Chemistry)Copper(I)High (Exclusively 1,4-isomer)Mild conditions, high yield, high purity. thieme-connect.de
RuAACRuthenium(II)High (Exclusively 1,5-isomer)Provides access to the alternative regioisomer. bohrium.com

Synthetic Yield Optimization and Scalability Studies

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical production of this compound. Research has focused on refining the CuAAC reaction conditions and developing methodologies suitable for large-scale manufacturing.

Optimization of Reaction Conditions: The yield of the CuAAC reaction is highly dependent on several factors. The choice of the copper source is critical; while direct Cu(I) salts like CuI can be used, it is more common to generate the active Cu(I) catalyst in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. researchgate.netnih.gov The addition of a stabilizing ligand, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or bathophenanthroline, can prevent the disproportionation and oxidation of the Cu(I) catalyst, thereby improving reaction rates and yields, particularly in aqueous or biological systems. thieme-connect.detdl.orgjenabioscience.com Solvents also play a significant role, with various systems like DMF, t-BuOH/H₂O, and DMSO being employed to ensure the solubility of reactants and facilitate the reaction. researchgate.net

Scalability Studies: For large-scale synthesis, safety and efficiency are paramount. Organic azides can be thermally unstable and potentially explosive, making their handling in large quantities hazardous. To mitigate this risk, one-pot procedures where the azide is generated in situ from a corresponding alkyl or aryl halide and sodium azide, and then immediately consumed in the cycloaddition reaction, are often employed. thieme-connect.dersc.org

Continuous-flow chemistry has emerged as a superior technology for scaling up triazole synthesis. rsc.org Flow reactors offer enhanced safety by minimizing the volume of hazardous materials at any given time, superior heat and mass transfer for precise temperature control, and the potential for automation. nih.gov Using packed-bed reactors with a heterogeneous catalyst, such as copper-on-charcoal, simplifies product purification by eliminating the need to remove the catalyst from the reaction mixture. rsc.org These systems have demonstrated the ability to produce triazoles on a gram-scale with high yields and purity, making them an industrially viable and safe alternative to traditional batch processing. beilstein-journals.orgnih.gov

ParameterVariationEffect on Yield/ScalabilityReference
Catalyst System CuSO₄/Sodium AscorbateEfficient in-situ generation of Cu(I), high yields. researchgate.net
Ligand TBTA, BathophenanthrolineStabilizes Cu(I), accelerates reaction, prevents side reactions. tdl.orgjenabioscience.com
Solvent DMF/H₂O (2:1)Found to provide excellent yields in screening studies. researchgate.net
Methodology Continuous-FlowEnhanced safety, improved process control, straightforward scalability. nih.govnih.gov
Catalyst Support Copper-on-Charcoal (Flow)Heterogeneous catalyst simplifies purification, robust for continuous use. rsc.org

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search for detailed research findings on the chemical compound this compound, it has been determined that specific experimental spectroscopic and structural data is not available in the public domain. While the compound is listed by various chemical suppliers, indicating its synthesis and commercial availability, the detailed characterization data required to fulfill the requested article outline could not be located in published scientific literature.

Searches for Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Mass Spectrometry (MS) fragmentation patterns, Infrared (IR) spectroscopy data, and X-ray crystallography structures for this specific molecule did not yield any concrete experimental results. The information found pertained to isomeric structures, such as 1-(methoxymethyl)-1H-1,2,4-triazol-3-amine, or more complex molecules containing a 1,2,3-triazole core.

Consequently, it is not possible to provide a scientifically accurate and thorough article based on detailed research findings for the sections and subsections requested:

Advanced Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques (e.g., 2D NMR, High-Resolution MS)

Without access to primary research articles or spectral databases containing this information, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Reaction Mechanisms and Reactivity Studies

Mechanistic Pathways of Triazole Ring Formation

The foundational structure of 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine is the 1,2,3-triazole ring, a five-membered heterocycle. Its synthesis is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. wikipedia.orgtandfonline.com This transformation can proceed through different mechanistic pathways, primarily distinguished as concerted or stepwise, depending on the reaction conditions.

The formation of the 1,2,3-triazole ring can be understood through two primary mechanistic models: a concerted thermal pathway and a stepwise metal-catalyzed pathway.

The concerted mechanism is characteristic of the thermal Huisgen 1,3-dipolar cycloaddition. wikipedia.org In this pathway, the 4π electrons of the azide (the 1,3-dipole) and the 2π electrons of the alkyne (the dipolarophile) engage in a concerted, pericyclic reaction through a single, aromatic transition state. wikipedia.orgorganic-chemistry.org This process is a [4s+2s] cycloaddition, analogous to the well-known Diels-Alder reaction. organic-chemistry.org A key feature of the concerted mechanism is its high degree of stereospecificity, where the stereochemistry of the reactants is retained in the product. wikipedia.org However, this thermal reaction often requires elevated temperatures and typically results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which limits its synthetic utility. nih.gov

The stepwise mechanism is operative in the highly popular Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov Unlike the concerted thermal process, the CuAAC reaction is not a true pericyclic reaction but proceeds through a sequence of discrete organometallic intermediates. organic-chemistry.org The reaction is significantly accelerated by the copper(I) catalyst, allowing it to proceed under mild conditions with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govmdpi.com Computational studies suggest that while a concerted pathway can exist even in catalyzed reactions, stepwise pathways involving intermediates are often energetically favored. nih.govacs.orgresearchgate.net

Table 1: Comparison of Concerted and Stepwise Mechanisms for 1,2,3-Triazole Formation
FeatureConcerted Mechanism (Thermal)Stepwise Mechanism (CuAAC)
Reaction TypePericyclic [4+2] Cycloaddition organic-chemistry.orgOrganometallic Catalytic Cycle organic-chemistry.org
Key FeatureSingle Aromatic Transition State wikipedia.orgInvolvement of Copper Intermediates wikipedia.org
ConditionsHigh Temperature nih.govRoom Temperature, Mild Conditions nih.gov
RegioselectivityMixture of 1,4- and 1,5-isomers nih.govExclusively 1,4-isomer nih.gov
StereospecificityHigh (Suprafacial addition) organic-chemistry.orgNot applicable in the same sense

In the stepwise CuAAC pathway, the reaction proceeds through several key intermediates and transition states that dictate the reaction's rate and high regioselectivity. The catalytic cycle is generally understood to involve the following stages:

Formation of Copper(I) Acetylide: The cycle begins with the reaction of a terminal alkyne with a copper(I) source. In the presence of a base, the acidic terminal proton is removed to form a highly nucleophilic copper(I) acetylide intermediate. wikipedia.org This step is crucial as it activates the alkyne for subsequent reaction.

Coordination and Cyclization: The azide coordinates to the copper center of the acetylide complex. Mechanistic proposals, supported by computational studies, often invoke a dinuclear copper transition state, where one copper atom binds the acetylide and the other activates the azide. wikipedia.orgacs.org The subsequent step involves the nucleophilic attack of the acetylide's terminal carbon onto the terminal nitrogen of the coordinated azide, forming a six-membered copper-containing metallacycle intermediate (a cuprate (B13416276) triazolide). nih.govacs.org

Protonolysis and Product Release: The copper-triazolide intermediate then undergoes protonolysis, which cleaves the copper-carbon bond. This step releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The transition state for the cyclization step is the rate-determining and selectivity-determining step. The specific geometry of the reactants coordinated to the copper center(s) sterically and electronically favors the formation of the 1,4-regioisomer over the 1,5-alternative, explaining the reaction's remarkable selectivity. acs.org

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle characterized by three nitrogen atoms, which significantly influences its electronic properties and chemical reactivity. tandfonline.com The presence of these electronegative nitrogen atoms renders the ring electron-deficient (π-deficient), making it generally resistant to electrophilic substitution on its carbon atoms but susceptible to other modes of reaction. wikipedia.org

Classic electrophilic aromatic substitution reactions, which are common for electron-rich aromatic systems like benzene (B151609), are generally not feasible on the carbon atoms of the 1,2,3-triazole ring. The ring's π-deficient nature deactivates the C4 and C5 positions towards attack by electrophiles.

Instead, electrophilic attack occurs readily on the nitrogen atoms, which possess lone pairs of electrons. osi.lvresearchgate.net Alkylation, acylation, and sulfonation can occur at the ring nitrogens, depending on the substitution pattern and reaction conditions. In the case of an N1-substituted triazole like this compound, the remaining pyridine-type nitrogens (N2 and N3) are potential sites for electrophilic attack, which would lead to the formation of a cationic triazolium salt. The presence of the electron-donating amino group at the C4 position increases the electron density of the ring compared to an unsubstituted triazole, potentially influencing the nucleophilicity of the ring nitrogens.

The electron-deficient character that hinders electrophilic attack on the triazole carbons simultaneously makes the ring susceptible to nucleophilic attack. This reactivity is significantly enhanced if a good leaving group is present on one of the ring carbons. For instance, nucleophilic substitution of halogens at the C4 or C5 position of the triazole ring can be achieved. rsc.org

In this compound, the C4 position is substituted with an amino group. The amino group is a poor leaving group and is strongly electron-donating by resonance, which increases the electron density at the C4 and C5 positions. This effect would likely deactivate the triazole ring toward nucleophilic aromatic substitution (SNAr) type reactions. Therefore, direct nucleophilic displacement of the amine group is not an expected pathway under normal conditions. However, the amino group itself can act as a nucleophile, participating in reactions such as Schiff base formation with aldehydes and ketones. nih.govresearchgate.net

Reactivity of the Methoxymethyl Group

The methoxymethyl (MOM) group attached to the N1 position of the triazole ring is a widely used protecting group for nitrogen atoms in heterocycles, as well as for alcohols. adichemistry.comwikipedia.org Its reactivity is dominated by its function as an acetal (B89532).

The primary mode of reactivity for the N-methoxymethyl group is its cleavage under acidic conditions. wikipedia.orgharvard.edu The mechanism involves protonation of the ether oxygen atom by an acid, followed by the elimination of methanol (B129727) to form a resonance-stabilized N-acyliminium-type cation. This electrophilic intermediate is then readily attacked by water or another nucleophile to release formaldehyde (B43269) and the N-unsubstituted triazole. adichemistry.com

Table 2: Conditions for Cleavage of Methoxymethyl (MOM) Protecting Groups
Reagent/ConditionDescriptionReference
Aqueous Acid (e.g., HCl, H₂SO₄)Standard method for acetal hydrolysis. Often requires heating. adichemistry.com
Lewis Acids (e.g., ZnBr₂, MgBr₂)Can effect cleavage under milder, non-aqueous conditions, often with enhanced selectivity. wikipedia.orgresearchgate.net
Trialkylsilyl Triflates (e.g., TMSOTf)Allows for mild, non-acidic deprotection via formation of a silyl (B83357) ether intermediate. nih.gov

The stability of the MOM group to a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents, makes it a valuable tool in multistep synthesis. adichemistry.comnih.gov However, its lability towards acid means that synthetic steps involving this compound must be planned to avoid premature deprotection if the N1-substituent is intended to be retained in the final molecule.

Hydrolysis and Cleavage Mechanisms

The 1-(methoxymethyl) group, often abbreviated as MOM, is a common protecting group for nitrogen atoms in heterocyclic systems. Its stability is pH-dependent, and it is notably susceptible to cleavage under acidic conditions. The hydrolysis of the N-methoxymethyl bond in this compound is expected to proceed via an acid-catalyzed mechanism.

The process is initiated by the protonation of the ether oxygen of the methoxymethyl group, which significantly weakens the C-O bond. This is followed by the departure of a methanol molecule, leading to the formation of a resonance-stabilized N-acyliminium ion intermediate. This intermediate is then attacked by water to form a hemiaminal, which is unstable and subsequently decomposes to yield the unprotected 1H-1,2,3-triazol-4-amine, formaldehyde, and methanol.

The general mechanism is as follows:

Protonation: The ether oxygen is protonated by an acid (H⁺).

Cleavage: The carbon-oxygen bond cleaves, releasing methanol and forming a stabilized cation on the nitrogen.

Nucleophilic Attack: Water acts as a nucleophile, attacking the methylene (B1212753) carbon.

Decomposition: The resulting intermediate collapses, releasing formaldehyde and the deprotected triazole.

Mild acidic conditions are typically sufficient for this deprotection. For instance, silica-supported sodium hydrogen sulfate (B86663) has been used for the chemoselective deprotection of phenolic methoxymethyl ethers, indicating that strong, harsh acids are not always necessary. organic-chemistry.org The presence of trace amounts of acid generated from the hydrolysis of reagents has been shown to be sufficient to catalyze rearrangements in related systems, highlighting the lability of such groups. nih.gov

Transalkylation and Transacetalization Reactions

Transalkylation involves the transfer of an alkyl group from one molecule to another, a reaction widely used in the petrochemical industry to interconvert aromatic hydrocarbons like toluene, benzene, and xylenes, often using zeolite catalysts. wikipedia.orgnefthim.com Transacetalization, similarly, involves the transfer of an acetal group.

While there is no specific literature detailing the transalkylation or transacetalization reactions of this compound, the principles of these reactions can be considered. Theoretically, the methoxymethyl group could be transferred to another nucleophilic molecule under catalytic conditions, likely requiring Lewis or Brønsted acids. This would involve the cleavage of the N-CH₂ bond to form the N-acyliminium ion intermediate, which would then be intercepted by a different nucleophile instead of water (as in hydrolysis). However, such reactions are not commonly reported for N-MOM protected azoles and remain a speculative pathway without direct experimental evidence.

Reactivity of the Amine Group

Amine Reactivity in Condensation and Addition Reactions

The exocyclic 4-amino group of this compound is a primary amine and thus exhibits characteristic nucleophilicity. It readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of the functionalization of aminotriazoles. nih.govmdpi.comresearchgate.netnih.gov

The reaction proceeds in two main steps:

Nucleophilic Addition: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. mdpi.comnih.gov

Dehydration: The hemiaminal eliminates a molecule of water to form the stable C=N double bond of the Schiff base. This step is often the rate-determining step and can be facilitated by acid catalysis.

Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown that reaction conditions, such as solvent polarity and temperature, can significantly affect the yield and stability of the products. mdpi.comresearchgate.net For example, apolar aprotic solvents tend to favor the formation of the hemiaminal intermediate, whereas polar solvents can shift the equilibrium towards the final Schiff base product. mdpi.com

Aldehyde/KetoneSolventCatalystProduct TypeReference
Aromatic AldehydesMethanolNone (Ultrasound)Schiff Base nih.govresearchgate.net
Substituted BenzaldehydesMethanolAcetic AcidSchiff Base researchgate.net
Substituted BenzaldehydesVariousNoneHemiaminal/Schiff Base mdpi.comnih.gov

Protonation Equilibria and Basicity Studies

The basicity of this compound is determined by the availability of lone pairs on its nitrogen atoms for protonation. The molecule has four nitrogen atoms: three within the triazole ring and one in the exocyclic amino group.

The 1,2,3-triazole ring itself is a very weak base. The pKa of the conjugate acid of N-methyl-1,2,3-triazole is approximately 1.25, indicating that the ring nitrogens are not readily protonated under typical aqueous conditions. researchgate.net Generally, 1,2,3-triazoles are considered less basic than other azoles like 1,2,4-triazoles or imidazoles. researchgate.net

Therefore, the primary site of protonation is the exocyclic 4-amino group. The basicity of this amino group is reduced compared to a typical alkylamine due to the electron-withdrawing inductive effect of the adjacent aromatic triazole ring. Nonetheless, it is significantly more basic than the ring nitrogens. The protonation equilibrium involves the acceptance of a proton (H⁺) by the amino group to form the corresponding ammonium (B1175870) cation.

Equilibrium: R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

While a specific pKa value for this compound is not documented, it can be inferred that it would act as a weak base in aqueous solution, with its basicity primarily attributed to the 4-amino substituent.

Tautomeric Equilibria and Prototropic Shifts in Triazole Systems

Tautomerism is a key feature of azole chemistry. The parent 1,2,3-triazole exists as a mixture of two tautomers: the 1H- and 2H-forms. ijsr.net However, in this compound, the substituent at the N1 position precludes the possibility of this common form of ring tautomerism.

Despite the blocked ring tautomerism, the compound can theoretically exhibit amino-imino tautomerism, which is common in heterocyclic amines. This involves a prototropic shift from the exocyclic amino group to a ring nitrogen atom (N2 or N3), resulting in an imino tautomer.

Amino-Imino Tautomeric Equilibrium:

4-Amino form (dominant) ⇌ 4-Imino-1,4-dihydro form (minor)

4-Amino form (dominant) ⇌ 4-Imino-2,4-dihydro form (minor)

In most substituted aminotriazoles and related amino-N-heterocycles, the amino tautomer is overwhelmingly the more stable and dominant form in solution and the solid state. Theoretical studies on related systems, such as 3-amino-5-nitro-1,2,4-triazole, have explored the relative stabilities of different tautomers, confirming that the specific substitution pattern and electronic effects play a crucial role. acs.org For this compound, the aromaticity of the triazole ring strongly favors the retention of the amino group configuration.

Catalytic Applications and Transformations Induced by the Compound

There is currently no direct evidence in the scientific literature of this compound being used as a catalyst itself. However, its structural motifs suggest potential applications as a ligand in catalysis. The triazole ring and the amino group both contain nitrogen atoms with lone pairs of electrons that can coordinate to metal centers. For example, cobalt-based metal-organic frameworks (MOFs) incorporating 3,5-bis(4-pyridyl)-4-amino-1,2,4-triazole as a ligand have been investigated for their electrocatalytic properties. acs.org This suggests that the title compound could similarly serve as a building block for creating novel catalytic materials.

Furthermore, the compound can undergo various chemical transformations induced by catalysts. Triazole rings can be involved in complex rearrangements and ring-opening reactions. For instance, N-sulfonylated 1,2,3-triazoles can be converted by rhodium(II) catalysts into azavinyl carbenes, which then undergo further reactions like cyclopropanation. nih.gov While the methoxymethyl group is not as activating as a sulfonyl group, this illustrates the potential for the triazole core to be chemically transformed under specific catalytic conditions. The compound could also participate as a substrate in palladium-catalyzed cross-coupling reactions, a common method for functionalizing N-heterocycles. researchgate.net

Photochemical and Thermal Reactivity

The photochemical and thermal reactivity of 1,2,3-triazoles are areas of significant academic and practical interest, influencing their application in materials science and as synthetic intermediates. While specific experimental studies on the photochemical and thermal behavior of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of the 1,2,3-triazole ring system and the electronic influence of its substituents.

Photochemical Reactivity

The photochemistry of 1,2,3-triazoles is generally characterized by the extrusion of molecular nitrogen (N₂) upon irradiation, leading to the formation of highly reactive intermediates. The photolysis of 1-aryl-1,2,3-triazoles, for instance, is known to proceed through the formation of a carbene intermediate after the loss of N₂. rsc.org This carbene can then undergo various reactions, including intramolecular cyclization, to yield stable heterocyclic products. rsc.org

In some cases, the photochemical decomposition pathway involves the formation of a transient 1H-azirine intermediate, which can then rearrange to a more stable carbene before subsequent reactions. rsc.org The specific reaction pathway and the final products are highly dependent on the nature and position of the substituents on both the triazole ring and the N1-substituent. For this compound, the presence of the 4-amino group (an electron-donating group) and the N1-methoxymethyl group would be expected to influence the stability and reactivity of the resulting carbene intermediate. While speculative without direct experimental data, potential photochemical reactions could lead to complex rearrangements and the formation of novel heterocyclic structures.

Thermal Reactivity

1,2,3-triazoles are known for their considerable thermal stability. frontiersin.org Theoretical studies on the thermolysis of the parent 1,2,3-triazole suggest that the initial decomposition step involves a ring-opening mechanism, which is followed by the elimination of N₂. acs.orgresearchgate.net The activation energy for this process is calculated to be approximately 45 kcal/mol. acs.orgresearchgate.net The thermal stability of 1,2,3-triazole derivatives can be significantly influenced by the substituents on the ring. For instance, the introduction of nitro groups, which are common in energetic materials, can alter the decomposition pathways and lower the decomposition temperature. acs.org Conversely, the amino group is known to enhance thermal stability in some heterocyclic systems through the formation of inter- and intra-molecular hydrogen bonds. nsf.gov

The following table summarizes the decomposition temperatures of several substituted 1,2,3-triazole derivatives to provide a comparative context for the expected thermal stability.

Compound NameDecomposition Temperature (°C)
Polynitro-aryl-1,2,3-triazole derivatives142-319
3,6-Diamino-1H- rsc.orgacs.orgresearchgate.nettriazolo[4,3-b] rsc.orgacs.orgresearchgate.nettriazole261
1-Pyrenyl-1,2,3-triazole derivative B288 (5% weight loss)
1-Pyrenyl-1,2,3-triazole derivative B338 (10% weight loss)

This table presents data for related triazole compounds to illustrate a general range of thermal stabilities. Specific data for this compound is not available.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and energetic properties of molecules. For 1,2,3-triazole systems, these methods have been instrumental in understanding their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on various 1,2,3-triazole derivatives have demonstrated the utility of DFT in predicting their geometry, electronic distribution, and reactivity. For instance, DFT calculations have been used to determine the optimized geometries of novel 1,4-disubstituted 1,2,3-triazoles, showing excellent correlation with experimental X-ray crystallography data. mdpi.com

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov In studies of 1,2,3-triazole and chiral Schiff base hybrids, DFT was used to calculate this energy gap, which ranged from 3.37 eV to 4.76 eV for the series of compounds, indicating varying levels of reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, are valuable for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Substituted 1,2,3-Triazole Analogs Note: This data is for analogous compounds and is intended to be illustrative of the parameters calculated for 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (eV)
1,2,3-Triazole-Schiff Base Hybrid 1-6.53-1.894.64
1,2,3-Triazole-Schiff Base Hybrid 2-6.48-1.804.68
1,2,3-Triazole-Schiff Base Hybrid 3-6.37-2.094.28
1,2,3-Triazole-Schiff Base Hybrid 4-6.10-2.733.37

Data sourced from studies on 1,2,3-triazole and chiral Schiff base hybrids. nih.gov

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for high-accuracy calculations of molecular energies and spectroscopic properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide more precise energetic information. These methods have been used in conformational analyses of 1,4- and 1,5-substituted 1,2,3-triazole amino acids to locate potential energy minima and determine the relative stability of different conformers. rsc.orgresearchgate.net Such calculations are critical for understanding the three-dimensional structures that these molecules are likely to adopt.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. Conformational analysis of 1,2,3-triazole amino acid building blocks has been performed using various theoretical approaches, including DFT and ab initio methods, in different solvents. rsc.orgresearchgate.net These studies reveal the potential energy landscape of the molecule, identifying stable low-energy conformers. For 1,4-substituted 1,2,3-triazole amino acids, theoretical calculations have shown a limited number of stable conformers, suggesting a more rigid structure compared to their 1,5-substituted counterparts. rsc.orgresearchgate.net The presence of the methoxymethyl group and the amine group in this compound would likely lead to a unique conformational profile, which could be thoroughly investigated using these computational techniques.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of molecular behavior and interactions, which is particularly important for understanding how a molecule might interact with biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target receptor, typically a protein. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. Numerous studies have employed molecular docking to investigate the interaction of 1,2,3-triazole derivatives with various biological targets, including enzymes and receptors associated with cancer, microbial infections, and viral diseases. nih.govresearchgate.netresearchgate.net For example, docking studies on novel 1,2,3-triazoles have been performed against the main protease (Mpro) of SARS-CoV-2 to evaluate their potential as antiviral agents. nih.gov Similarly, other studies have docked 1,2,4-triazole (B32235) derivatives against various bacterial and fungal proteins to rationalize their antimicrobial activity. ijper.orgresearchgate.netuobaghdad.edu.iq These studies typically report a binding affinity or docking score, which is an estimate of the binding free energy, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of the protein.

Table 2: Illustrative Molecular Docking Results of Bioactive Triazole Analogs Against Various Protein Targets Note: This table presents example data from studies on related triazole compounds to demonstrate the application of molecular docking.

Triazole Derivative ClassProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
1,2,3-Triazole CarbohydrateSARS-CoV-2 Mpro (6LU7)-7.5 to -8.9Cys145, His41, Met165
1,2,4-Triazole DerivativeS. aureus DNA Gyrase (1AJ0)-8.5 to -9.2Asp73, Gly77, Arg76
1,2,4-Triazole Fused RingTubulin (Colchicine site)-7.1 to -8.3Cys241, Leu248, Ala316
1,2,3-Triazole-BenzoxazinoneAnti-inflammatory Target (3W2S)-9.8Arg120, Tyr355, Ser353

Data synthesized from multiple sources on bioactive triazole derivatives. nih.govresearchgate.netijper.orguobaghdad.edu.iq

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational changes of a molecule and its interactions with its environment, such as a solvent or a biological receptor. MD simulations are often used to refine the results of molecular docking studies by assessing the stability of the predicted ligand-protein complex over time. In a study on newly synthesized 1,2,3-triazoles based on a mdpi.comnih.gov-benzoxazin-3-one scaffold, MD simulations were performed for 5 nanoseconds to evaluate the stability and flexibility of the ligand-protein complexes. researchgate.net Analyses of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation trajectory can provide valuable insights into the dynamics and stability of the binding. researchgate.net For this compound, MD simulations could be used to understand its conformational flexibility in solution and the stability of its interactions with potential biological targets.

Electronic Properties Analysis

Theoretical studies on similar triazole derivatives often employ Density Functional Theory (DFT) to understand their electronic characteristics. These analyses provide a foundation for predicting the molecule's reactivity, stability, and intermolecular interactions.

HOMO/LUMO Analysis and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.govthaiscience.info A smaller energy gap generally implies higher reactivity. nih.gov

For a hypothetical analysis of this compound, one would expect the electron density of the HOMO to be concentrated on the electron-rich regions, likely the amine group and the triazole ring nitrogens. Conversely, the LUMO density would be distributed over the areas most susceptible to nucleophilic attack. The methoxymethyl group would also influence the electronic distribution through its inductive and steric effects.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters

ParameterValueUnit
EHOMOData not availableeV
ELUMOData not availableeV
Energy Gap (ΔE)Data not availableeV
Ionization Potential (I)Data not availableeV
Electron Affinity (A)Data not availableeV
Global Hardness (η)Data not availableeV
Global Softness (S)Data not availableeV-1
Electronegativity (χ)Data not availableeV
Chemical Potential (μ)Data not availableeV
Electrophilicity Index (ω)Data not availableeV

This table is presented as a template for data that would be generated from a specific computational study, which is currently unavailable.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.comnih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the methoxymethyl group, as well as the nitrogen of the amine group, indicating these as sites for electrophilic interaction. nih.govmdpi.com Positive potential would be expected around the hydrogen atoms.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in exploring the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization

To understand the mechanism of a reaction involving this compound, computational chemists would first identify the transition state structures for the proposed reaction steps. A transition state is a high-energy, unstable configuration along the reaction coordinate that connects reactants to products. Its characterization involves calculating its geometry and vibrational frequencies, where the presence of a single imaginary frequency confirms it as a true transition state. The energy of the transition state is crucial for determining the activation energy of the reaction.

Reaction Coordinate Analysis

Following the characterization of transition states, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, would be performed. This analysis maps the entire energy profile of the reaction, from reactants through the transition state to the products. The resulting energy profile provides a detailed understanding of the reaction mechanism, including the energies of intermediates and the heights of energy barriers, which govern the reaction rate.

Structure-Activity Relationship (SAR) Derivations from Computational Data

Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become instrumental in elucidating the structure-activity relationships of triazole derivatives. While specific computational SAR studies focusing exclusively on this compound are not extensively available in the reviewed literature, analysis of computational data for structurally related 1,2,3-triazole and 1,2,4-triazole analogs provides valuable insights into the key molecular features governing their biological activity. These studies help to infer the potential role of the methoxymethyl group at the N1 position and the amine group at the C4 position in receptor binding and activity.

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to correlate the molecular properties of triazole derivatives with their biological activities. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For a series of 1-phenyl-1H-1,2,3-triazoles, CoMFA and CoMSIA studies revealed the importance of specific substituents on the phenyl ring and the triazole core for high affinity towards GABA receptors. nih.gov The models indicated that electronegative substituents at the 4-position of the benzene (B151609) ring, a compact and hydrophobic substituent at the 4-position of the triazole ring, and a small, electronegative substituent at the 5-position of the triazole ring are crucial for potent activity. nih.gov These findings suggest that the electronic and steric properties of substituents on the triazole scaffold are key determinants of their biological function.

Molecular docking simulations provide further details on the binding modes of triazole derivatives within the active sites of target proteins. For a series of 1,2,3-triazole hybrids, docking studies into the active site of the fungal enzyme lanosterol (B1674476) 14-α-demethylase revealed the significance of hydrogen bonding and hydrophobic interactions. acs.org The nitrogen atoms of the triazole ring were often found to participate in hydrogen bonding with amino acid residues in the active site, highlighting the role of the triazole core as a key pharmacophoric element. acs.org

The following table summarizes representative computational data from studies on various triazole derivatives, which can be used to infer the SAR for this compound.

Compound SeriesComputational MethodKey FindingsReference
1-Phenyl-1H-1,2,3-triazolesCoMFA/CoMSIAElectronegative group at C4 of phenyl ring, compact hydrophobic group at C4 of triazole, and small electronegative group at C5 of triazole enhance activity. nih.gov
1,2,3-Triazole-8-Hydroxyquinoline HybridsMolecular DockingNitrogen atoms of the triazole ring form hydrogen bonds with active site residues. Binding energy is influenced by the nature of the substituent linked to the triazole. acs.org
4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol DerivativeskNN-MFA (3D-QSAR)Model identified specific steric and electrostatic fields that are critical for anticancer activity. nih.gov
1,2,4-Triazole DerivativesMolecular DockingHydrogen bonding between the nitrogen of the triazole ring and amino acid residues in the tubulin pocket was observed. uobaghdad.edu.iq

Based on these generalized findings, for this compound, it can be hypothesized that:

The methoxymethyl group at the N1 position likely influences the compound's solubility and steric profile. Its oxygen atom could potentially act as a hydrogen bond acceptor, contributing to binding with a biological target. The flexibility of this group may allow for optimal positioning within a binding pocket.

The 4-amine group is a potential hydrogen bond donor and could be critical for anchoring the molecule within a receptor's active site through interactions with specific amino acid residues.

The 1,2,3-triazole ring serves as a rigid scaffold. Its nitrogen atoms are potential hydrogen bond acceptors and can participate in crucial interactions with biological targets. acs.org

Based on a comprehensive review of scientific literature, there is currently insufficient published data to provide a detailed article on the "Advanced Applications in Chemical and Materials Science" for the specific compound This compound , as per the requested outline.

The search for research findings related to its application as an organic scaffold, a building block for polymeric materials, a component in conjugated systems, or its detailed coordination chemistry and metal complexation behavior did not yield specific studies focused on this molecule. While the broader class of 1,2,3-triazoles and 4-amino-1,2,3-triazoles are recognized for their utility in these areas nih.govresearchgate.net, literature detailing these advanced applications for the N-methoxymethyl substituted variant is not available at this time.

Therefore, a scientifically accurate and thorough article adhering strictly to the provided outline cannot be generated at this time.

Advanced Applications in Chemical and Materials Science

Research in Functional Materials Development

The inherent properties of the 1,2,3-triazole ring, such as its high dipole moment, stability, and capacity for hydrogen bonding, make it an attractive component for the design of novel functional materials. The presence of the 4-amine group on the 1-(methoxymethyl)-1H-1,2,3-triazole core provides a convenient point for chemical modification, allowing for its integration into larger molecular architectures.

Liquid Crystalline Materials

The incorporation of heterocyclic rings into the core structure of liquid crystalline molecules is a well-established strategy for modulating their mesomorphic properties. The 1,2,3-triazole ring, in particular, has been investigated as a component in calamitic (rod-shaped) liquid crystals. researchgate.nettandfonline.comtandfonline.com Although the 1,2,3-triazole ring introduces a deviation from linearity, which can sometimes destabilize mesophases, its strong dipole moment can enhance intermolecular interactions, favoring the formation of ordered liquid crystalline phases. researchgate.net

Research on related compounds has demonstrated that the position of the triazole ring and the nature of its substituents are critical in determining the type and stability of the mesophase. researchgate.net For instance, a series of azobenzene-based liquid crystals incorporating a 4-methoxymethyl-1,2,3-triazol-1-yl moiety has been synthesized. These materials were found to exhibit smectogenic properties, with lower homologues showing enantiotropic Smectic A and monotropic Smectic C phases. researchgate.net The high anisotropy of these compounds resulted in a broad mesomorphic range of nearly 80°C. researchgate.net This finding is particularly relevant as it demonstrates that the methoxymethyl-1,2,3-triazole unit can be successfully integrated into liquid crystalline architectures.

The 4-amino group of 1-(methoxymethyl)-1H-1,2,3-triazol-4-amine could be derivatized to attach various mesogenic units, potentially leading to new families of liquid crystals. The hydrogen bonding capability of the amino group could also be exploited to induce supramolecular liquid crystalline structures.

Table 1: Mesomorphic Properties of Representative 1,2,3-Triazole-Containing Liquid Crystals

Compound Structure Phase Transitions (°C) Mesophase Type
Azobenzene with 4-methoxymethyl-1,2,3-triazol-1-yl (propyl chain) Cr 125 SmA 180 I Smectic A
Azobenzene with 4-methoxymethyl-1,2,3-triazol-1-yl (pentyl chain) Cr 118 SmA 192 I Smectic A
4-(4-propylcyclohexyl)phenyl 4-(1-decyl-5-hydro-1,2,3-triazol-4-yl)benzoate Cr 110 (SmC 105) N 165 I Smectic C, Nematic

Note: This table is illustrative and based on data for related 1,2,3-triazole derivatives, not specifically this compound.

Luminescent and Optoelectronic Materials

The 1,2,3-triazole scaffold is increasingly being explored for its potential in luminescent and optoelectronic materials. researchgate.netmdpi.com The triazole ring can act as a linker between different chromophoric units or as a ligand in luminescent metal complexes. globethesis.com The electronic properties of the triazole ring can be tuned by substitution, influencing the photophysical properties of the resulting materials.

N2-aryl substituted 1,2,3-triazoles, for instance, have been reported to exhibit good photoluminescence properties and excellent photostability, with some derivatives showing quantum yields up to 96%. globethesis.com Furthermore, copper(I) complexes containing functionalized 1,2,3-triazole ligands have been shown to be efficient emitters, with colors ranging from green to orange in solution and intense blue-light emission in the solid state. rsc.org The emission in these complexes often originates from metal-to-ligand charge transfer (MLCT) transitions. rsc.org

The 4-amino group of this compound could serve as an electron-donating group or as a site for attaching fluorophores. This could lead to the development of new fluorescent probes or emissive materials for applications such as organic light-emitting diodes (OLEDs). Research on 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles has shown that the photoluminescence quantum yield is highly dependent on the electron-donating strength of the donor component, with some derivatives approaching 100% quantum yield. mdpi.com An OLED device fabricated using one of these materials as the light-emitting layer exhibited a maximum brightness of 8000 cd/m². mdpi.com

Sensors and Biosensors

The ability of the 1,2,3-triazole ring to coordinate with metal ions and participate in hydrogen bonding makes it a valuable component in the design of chemosensors. sci-hub.sebohrium.comnih.gov The lone pairs of electrons on the N2 and N3 atoms of the triazole ring can bind to metal cations, leading to a detectable signal, often a change in fluorescence or color. sci-hub.se

"Click chemistry," which is used to synthesize 1,4-disubstituted 1,2,3-triazoles, provides a facile route to link a triazole-based receptor unit to a signaling moiety like a fluorophore. bohrium.comnih.gov Triazole-based sensors have been developed for the detection of a wide range of analytes, including metal ions (e.g., Fe³⁺, Hg²⁺, Cd²⁺), anions (e.g., F⁻), and small organic molecules. sci-hub.senanobioletters.comresearchgate.net

The 4-amino group of this compound could be readily functionalized to create selective binding sites for specific analytes. For example, it could be incorporated into a larger ligand structure designed to chelate a particular metal ion. Upon binding, the electronic properties of the system would be perturbed, resulting in a measurable optical or electrochemical response.

Table 2: Examples of Analytes Detected by 1,2,3-Triazole-Based Chemosensors

Sensor Type Target Analyte Detection Principle
Rhodamine-based triazole Fe³⁺ Colorimetric and Fluorescent
Ferrocene-fluorescein triazole Fe³⁺, Hg²⁺ Ratiometric Fluorescence
1,4-diaryl-1,2,3-triazole F⁻ "Turn-on" Fluorescence

Note: This table provides examples from the broader class of 1,2,3-triazole derivatives to illustrate potential applications.

Catalytic Applications of the Compound or its Derivatives

While the primary catalytic applications involving 1,2,3-triazoles often see them as products of copper-catalyzed "click" reactions, the triazole moiety itself and its derivatives can also play roles in catalysis. The nitrogen atoms in the triazole ring can act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations.

Derivatives of 1,2,3-triazoles have been used as ligands in catalysis, for example, in copper-catalyzed reactions for the synthesis of other triazoles. mdpi.com The ability of the triazole ring to stabilize metal centers can be exploited to develop new catalysts with enhanced activity and selectivity.

The 4-amino group of this compound, along with the adjacent triazole nitrogen atoms, could potentially form a bidentate or tridentate ligand system for coordinating with metal ions. Such metal complexes could be investigated for their catalytic activity in reactions such as cross-coupling, oxidation, or reduction. While specific research into the catalytic applications of this particular aminotriazole is limited, the broader class of aminotriazoles has been explored in various chemical contexts. nih.gov The unique electronic and steric environment provided by the this compound scaffold could lead to novel catalytic properties.

Current Research Challenges and Future Directions

Development of More Sustainable and Greener Synthetic Routes

A primary challenge in the synthesis of functionalized triazoles is the reliance on traditional methods that may involve harsh conditions or hazardous reagents. The future of synthesizing 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine and its derivatives lies in the adoption of green chemistry principles. The well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for creating the 1,2,3-triazole core. nih.gov However, future research must focus on refining this and other methods to be more sustainable.

Key areas for development include:

Catalyst Innovation: Developing more efficient and recyclable copper or ruthenium catalysts to minimize metal contamination in the final products. nih.gov

Alternative Energy Sources: Exploring microwave-assisted or ultrasonic-assisted syntheses, which can significantly reduce reaction times and energy consumption. nih.gov

Greener Solvents: Shifting from traditional organic solvents to more environmentally benign options like water, ethanol, or supercritical CO2.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. One-pot, multi-component reactions are a promising strategy in this regard. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis
MethodologyTypical ConditionsAdvantagesChallenges for Greener Synthesis
Huisgen 1,3-Dipolar Cycloaddition (Thermal)High temperature, long reaction timesMetal-freePoor regioselectivity, high energy consumption
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) source, ambient temperatureHigh regioselectivity (1,4-isomer), mild conditions, high yield. nih.govPotential copper contamination, use of organic solvents
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium catalystHigh regioselectivity (1,5-isomer). nih.govCost and toxicity of ruthenium, catalyst removal
Microwave-Assisted SynthesisMicrowave irradiationRapid heating, reduced reaction times. nih.govSpecialized equipment, scalability concerns

Exploration of Novel Reactivity Patterns

The 4-amino-1,2,3-triazole scaffold is a rich platform for chemical modification. A significant future direction is the exploration of novel reactivity patterns of this compound, moving beyond its role as a simple building block. The amino group provides a handle for a wide range of transformations, including acylation, alkylation, and diazotization, leading to a diverse array of functionalized derivatives.

Furthermore, the triazole ring itself can participate in various reactions. Research into using this compound for the synthesis of fused heterocyclic systems, such as triazolopyridines or triazolopyrimidines, is a promising area. nih.gov These fused systems are prevalent in many biologically active molecules. The interplay between the amino group and the triazole ring could lead to unique intramolecular cyclizations and rearrangement reactions, opening doors to novel molecular architectures. The investigation of its utility in multicomponent reactions could also lead to the efficient, diversity-oriented synthesis of complex molecules from simple precursors. nih.gov

Advanced Structural and Mechanistic Investigations

A deep understanding of the three-dimensional structure and reaction mechanisms is crucial for rational drug design and materials development. While the fundamental structure of the 1,2,3-triazole ring is well-understood, the specific conformational preferences and intermolecular interactions of this compound are yet to be fully elucidated.

Future research should prioritize:

Single-Crystal X-ray Diffraction: Obtaining crystal structures of the title compound and its derivatives will provide precise information on bond lengths, bond angles, and solid-state packing, which influences physical properties. nih.goviucr.org

Advanced NMR Spectroscopy: Utilizing techniques like 2D-NMR to study the molecule's conformation and dynamics in solution.

Mechanistic Studies: Combining experimental kinetics with computational modeling to unravel the precise mechanisms of its synthesis and subsequent reactions. acs.orgfrontiersin.orgnih.gov This includes understanding the regioselectivity in reactions like the CuAAC and elucidating the pathways of novel transformations.

Predictive Modeling for Structure-Property and Structure-Activity Relationships

Computational chemistry offers powerful tools to accelerate the discovery process. For this compound and its derivatives, predictive modeling will be indispensable.

Future efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a library of derivatives with their biological activity (e.g., anticancer, antimicrobial). nih.govijpsjournal.comresearchgate.netbenthamdirect.com This can guide the synthesis of more potent compounds.

Molecular Docking: Using docking simulations to predict how these molecules bind to specific biological targets, such as enzymes or receptors. nih.govnih.govresearchgate.netmdpi.com This provides insights into the mechanism of action and helps in designing molecules with improved binding affinity.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of the ligand-receptor complexes and to calculate binding free energies.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. ijpsjournal.combenthamdirect.com

Integration into Advanced Material Systems

The unique properties of the 1,2,3-triazole ring, such as its high dipole moment, stability, and ability to form hydrogen bonds and coordinate with metals, make it an attractive component for advanced materials. mdpi.comresearchgate.net A significant challenge and future opportunity is the integration of this compound into functional material systems.

Potential applications include:

Polymers: Incorporating the triazole moiety into polymer backbones or as pendant groups can enhance thermal stability, modify solubility, and introduce specific functionalities. mdpi.comrsc.orgrsc.org The CuAAC reaction is particularly well-suited for polymerization processes. mdpi.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring and the exocyclic amino group can act as coordination sites for metal ions, enabling the construction of novel MOFs. omicsonline.orggoogle.comresearchgate.net These materials could have applications in gas storage, separation, and catalysis. omicsonline.orgsemanticscholar.org

Functional Dyes: Derivatives could be explored as components of fluorescent probes or dyes for imaging applications, leveraging the electronic properties of the triazole system. rsc.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To fully explore the potential of the this compound scaffold, particularly in drug discovery, the generation and screening of large libraries of derivatives is essential. The efficiency of the "click" reaction makes this scaffold ideal for combinatorial chemistry.

Future research will involve:

Library Synthesis: Developing automated or semi-automated synthesis platforms to rapidly generate a large and diverse library of compounds by varying the substituents on the amino group or by further modifying the triazole core. rsc.org

High-Throughput Screening (HTS): Employing HTS techniques to screen these libraries against a wide range of biological targets to identify "hits" for various diseases. nih.govrsc.org The use of techniques like differential scanning fluorimetry can facilitate rapid screening. researchgate.net

Fragment-Based Drug Discovery (FBDD): Using the core scaffold as a starting fragment and growing it into more potent lead compounds based on screening results.

Expanding the Scope of Coordination Chemistry and Catalysis

The 1,2,3-triazole ring is an excellent ligand for a variety of metal ions. mdpi.comscite.ai The presence of the additional amino group in this compound provides a multidentate chelation site, enhancing its coordination capabilities.

Key future directions include:

Q & A

Q. What are the optimal synthetic routes for 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine in academic research?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. Key steps include:

  • Using propargyl methoxymethyl ether and an azide precursor (e.g., 4-azidoaniline) under inert conditions.
  • Optimizing catalyst loading (e.g., 5 mol% CuI) and solvent polarity (e.g., DMF:H₂O 4:1) to achieve yields >75% .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Resolve methoxymethyl (-OCH₂-) protons (δ 3.3–3.5 ppm) and triazole ring signals (δ 7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR Spectroscopy : Identify N-H stretches (3300–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Q. How does the methoxymethyl group influence the compound’s physicochemical properties?

The methoxymethyl substituent enhances solubility in polar solvents (e.g., DMSO, methanol) while maintaining moderate lipophilicity (logP ~1.2). This balance facilitates cellular permeability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in 1H-NMR data arising from tautomeric forms of the triazole ring?

  • Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria between 1H-1,2,3-triazole tautomers.
  • Use 2D NMR (COSY, NOESY) to confirm through-space correlations between methoxymethyl protons and triazole NH .

Q. What strategies mitigate side reactions during functionalization of the triazole ring?

  • Protect the amine group (-NH₂) with tert-butoxycarbonyl (Boc) before introducing electrophiles.
  • Use mild coupling agents (e.g., EDC/HOBt) to minimize ring-opening side reactions .

Q. Which computational methods predict binding modes with cytochrome P450 enzymes?

  • Molecular docking (AutoDock Vina) : Simulate interactions between the triazole ring and heme iron.
  • MD simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100 ns trajectories .

Q. How to design derivatives targeting fungal CYP51 while maintaining metabolic stability?

  • Replace the methoxymethyl group with fluorinated alkyl chains to enhance binding (ΔG < -8 kcal/mol predicted).
  • Validate stability via microsomal assays (e.g., human liver microsomes, t½ > 60 min) .

Q. What experimental approaches validate in silico predictions of metabolic stability?

  • HPLC-MS/MS : Monitor parent compound depletion in microsomal incubations.
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to quantify IC50 values .

Q. How do solvent polarity and temperature affect regioselectivity in triazole alkylation?

  • Polar aprotic solvents (DMF, DMSO) favor N1-alkylation, while nonpolar solvents (toluene) promote N2-alkylation.
  • Lower temperatures (0–5°C) stabilize kinetic products (N1-substituted) over thermodynamic (N2) .

Q. What crystallographic challenges arise from molecular flexibility, and how to address them?

  • SHELX refinement : Use TWIN/BASF commands to model disorder in the methoxymethyl group.
  • Collect data at 100 K to reduce thermal motion artifacts. Refinement residuals (R1 < 0.05) confirm accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.